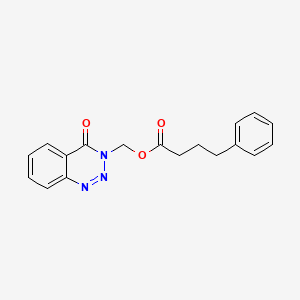
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate, also known as KMUP-1, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research.
作用机制
The exact mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate is not fully understood, but it is believed to involve the activation of the adenosine A1 receptor and the inhibition of the NMDA receptor. This leads to a decrease in glutamate release and a reduction in excitotoxicity, which can contribute to neuroprotection and anti-inflammatory effects.
In cardiovascular research, this compound has been found to activate the ATP-sensitive potassium channel and to inhibit the L-type calcium channel, which can contribute to its vasodilatory and anti-arrhythmic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including:
- Neuroprotection: this compound has been shown to protect against neuronal damage and death in animal models of ischemic stroke and traumatic brain injury. It has also been found to have anti-inflammatory effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Vasodilation: this compound has been found to have vasodilatory effects, which can contribute to its potential applications in cardiovascular research.
- Anti-arrhythmic effects: this compound has been found to have anti-arrhythmic effects in animal models of ventricular arrhythmias.
实验室实验的优点和局限性
One advantage of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate is its potential as a neuroprotective agent in animal models of ischemic stroke and traumatic brain injury. It also has potential applications in cardiovascular research due to its vasodilatory and anti-arrhythmic effects.
One limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. It also has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans is not yet fully known.
未来方向
There are several potential future directions for research on (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate, including:
- Further studies on its neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Studies on its potential applications in other areas of neuroscience research, such as traumatic brain injury and spinal cord injury.
- Further studies on its vasodilatory and anti-arrhythmic effects in cardiovascular research.
- Studies on its safety and efficacy in human clinical trials.
合成方法
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate can be synthesized using a multi-step process that involves the reaction of benzotriazole with butyl acrylate, followed by reduction with lithium aluminum hydride, and finally esterification with 4-phenylbutyric acid. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate has been found to have potential applications in scientific research, particularly in the fields of neuroscience and cardiovascular research. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury, as well as anti-inflammatory effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cardiovascular research, this compound has been found to have vasodilatory effects and to protect against cardiac ischemia-reperfusion injury. It has also been shown to have anti-arrhythmic effects in animal models of ventricular arrhythmias.
属性
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17(12-6-9-14-7-2-1-3-8-14)24-13-21-18(23)15-10-4-5-11-16(15)19-20-21/h1-5,7-8,10-11H,6,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBZLYOPWWRHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


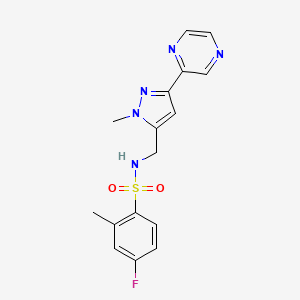
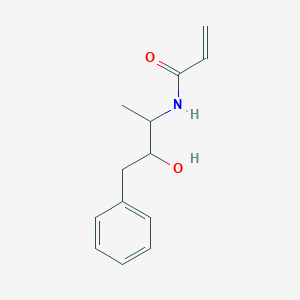
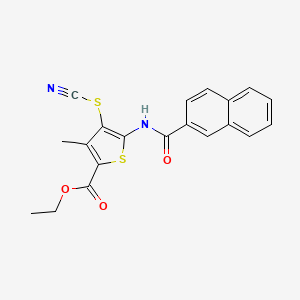
![1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2901114.png)
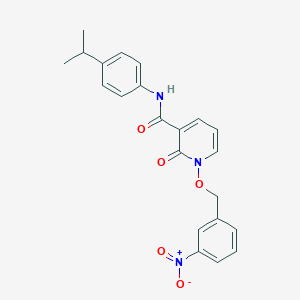
![N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2901118.png)
![5-methyl-2-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2901121.png)
![4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1,3-thiazole](/img/structure/B2901122.png)
![N-(4-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2901124.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide](/img/structure/B2901125.png)
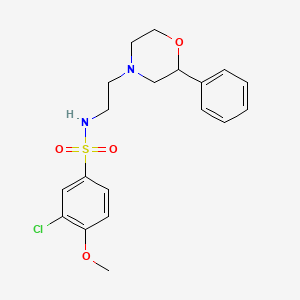
![N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2901127.png)
![Tert-butyl 6-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2901129.png)